molecular formula C4HFN2S B8061500 5-Fluoro-thiazole-2-carbonitrile

5-Fluoro-thiazole-2-carbonitrile

Cat. No.: B8061500
M. Wt: 128.13 g/mol
InChI Key: RDZABMYGQHGHGB-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Design and Synthesis

The thiazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govacs.orgresearchgate.netresearchgate.net Its presence is critical to the bioactivity of compounds such as vitamin B1 (thiamine) and the antibiotic penicillin. acs.orgresearchgate.net The aromatic nature of the thiazole ring allows for pi-electron delocalization, which contributes to the stability of the molecule and provides multiple reactive sites for further functionalization through various organic reactions. researchgate.net

The utility of thiazole derivatives extends across a broad spectrum of therapeutic areas, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. researchgate.netmdpi.commdpi.com For instance, derivatives have been investigated for their potential to treat diseases like cancer, with some compounds showing significant cytotoxic effects against various human cancer cell lines. The ability to modify the thiazole ring at different positions allows for the fine-tuning of a molecule's pharmacological profile, making it a valuable tool for drug discovery and development. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HFN2S/c5-3-2-7-4(1-6)8-3/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZABMYGQHGHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro Thiazole 2 Carbonitrile and Its Derivatives

Precursor Synthesis and Derivatization Strategies for the Thiazole (B1198619) Core

Another strategic precursor is 2-bromo-5-fluoro-1,3-thiazole , which is commercially available and serves as a versatile handle for introducing the cyano group via transition-metal-catalyzed cross-coupling reactions. youtube.comnih.gov The synthesis of this bromo-fluoro-thiazole derivative itself represents an important aspect of precursor strategy.

Derivatization of the thiazole core can also be achieved through the classic Hantzsch thiazole synthesis . This method involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govnih.gov For the synthesis of 5-fluorothiazole derivatives, this would typically involve a fluorinated α-halocarbonyl compound. For instance, the reaction of a 2-halo-2-fluoroacetophenone derivative with a suitable thioamide could provide a route to 5-fluoro-4-arylthiazoles. The Hantzsch synthesis has been adapted to greener conditions, utilizing alternative solvents and catalysts. wikipedia.orgnih.gov

Regioselective Introduction of the Fluoro Substituent

The introduction of a fluorine atom at the C5 position of the thiazole ring is a critical step that significantly influences the molecule's biological activity. One of the most effective methods for this transformation is the direct electrophilic fluorination of a pre-formed thiazole ring system.

A well-documented approach involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. In the synthesis of 2-amino-5-fluorothiazole, a dilithiated species of Boc-protected 2-aminothiazole (B372263) is quenched with NFSI to regioselectively install the fluorine atom at the 5-position. chemrxiv.orguc.pt

Another powerful and versatile electrophilic fluorinating reagent is Selectfluor® (F-TEDA-BF4). nih.gov It is known to fluorinate a variety of activated aromatic and heterocyclic systems. researchgate.netresearchgate.net For the synthesis of 5-fluoro-thiazole derivatives, Selectfluor® could be employed on a thiazole ring activated by an electron-donating group at the C2 position, such as an amino or protected amino group. The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high regioselectivity and yield. google.com

Halofluorination reactions of alkenes, followed by further transformations, can also serve as an indirect method to introduce fluorine. For example, the reaction of an appropriate alkene with a source of electrophilic halogen and a fluoride (B91410) source can yield a vicinal halo-fluoro compound, which can then be used to construct the fluorinated thiazole ring. mdpi.comresearchgate.net

Cyanation Protocols for Thiazole-2-carbonitrile Formation

The introduction of the carbonitrile group at the C2 position of the 5-fluorothiazole ring is a key transformation. Several cyanation protocols can be envisaged, starting from either a 2-amino or a 2-halo precursor.

A classic approach for the conversion of a 2-amino group to a 2-cyano group is the Sandmeyer reaction . This involves the diazotization of the 2-aminothiazole derivative, followed by treatment with a cyanide salt, typically copper(I) cyanide. researchgate.netrsc.orgnih.gov While effective, this method often requires stoichiometric amounts of copper salts and can generate toxic byproducts. researchgate.net Researchers have explored modifications to the Sandmeyer reaction to improve its efficiency and environmental profile. unito.itresearchgate.net

A more modern and widely applicable method is the palladium-catalyzed cyanation of a 2-halothiazole. nih.govresearchgate.net Starting from 2-bromo-5-fluorothiazole, a palladium catalyst, such as those based on ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can be used to couple the thiazole ring with a cyanide source. commonorganicchemistry.comarkat-usa.org Zinc cyanide (Zn(CN)₂) is often the preferred cyanide source due to its lower toxicity compared to alkali metal cyanides. researchgate.netnih.gov These reactions can be performed under mild conditions and exhibit good functional group tolerance. nih.gov

Direct C-H cyanation of the thiazole ring at the C2 position represents a highly atom-economical approach, although it can be challenging to achieve high regioselectivity. This method would involve the direct reaction of 5-fluorothiazole with a cyanating agent in the presence of a suitable catalyst.

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct complex molecules like 5-fluoro-thiazole-2-carbonitrile in a single step from simple starting materials. elsevier.com The Hantzsch thiazole synthesis, which can be considered a three-component reaction, is a prime example. nih.govnih.gov By carefully selecting the starting materials, it is conceivable to design an MCR that directly yields the desired product. For instance, a reaction between a fluorinated α-halocarbonyl, a source of the nitrile group (e.g., a cyanothioamide), and ammonia (B1221849) could potentially lead to the formation of the target molecule.

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, which are then coupled together in the final steps. For the synthesis of this compound, a convergent approach could involve the synthesis of a 5-fluorinated thiazole core and a separate component containing the nitrile functionality, which are then linked. This approach allows for greater flexibility and can be advantageous for the synthesis of a library of derivatives.

Catalytic Methods in the Synthesis of Fluorinated Thiazoles and Nitriles

Catalysis plays a pivotal role in the modern synthesis of functionalized heterocycles, offering milder reaction conditions, higher selectivity, and improved yields.

Palladium-catalyzed cross-coupling reactions are instrumental in the cyanation of 2-halothiazoles. The choice of the palladium precursor, ligand, and reaction conditions is critical for the success of these transformations. nih.govresearchgate.net Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands that promote the catalytic cycle and prevent catalyst deactivation. arkat-usa.org

Copper-catalyzed reactions , while traditionally used in stoichiometric amounts in reactions like the Sandmeyer cyanation, have seen a resurgence with the development of catalytic variants. These methods often require specific ligands to facilitate the catalytic turnover. researchgate.net

The synthesis of the fluorinated precursors themselves can benefit from catalytic methods. For example, the regioselective fluorination of the thiazole ring could potentially be achieved using catalytic amounts of a fluorinating agent or a catalyst that directs the fluorination to the desired position.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.govnih.gov

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. The development of synthetic routes in greener solvents like water, ethanol, or deep eutectic solvents (DESs) is a key aspect of green chemistry. wikipedia.orgresearchgate.netelsevier.com For instance, Hantzsch thiazole synthesis has been successfully performed in aqueous media or using DESs. wikipedia.org

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces waste and allows for easier product purification. elsevier.comnih.gov Nanoparticle catalysts are also gaining attention for their high activity and recyclability in thiazole synthesis.

Atom Economy: Synthetic methods with high atom economy, such as multi-component reactions, are inherently greener as they maximize the incorporation of starting material atoms into the final product, minimizing waste. elsevier.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. youtube.comnih.govresearchgate.netnih.gov Flow chemistry is another enabling technology that allows for precise control over reaction parameters, improved safety, and scalability, contributing to greener and more efficient processes. uc.ptnih.govyoutube.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Elucidation of Molecular Structure and Conformation of 5 Fluoro Thiazole 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For 5-Fluoro-thiazole-2-carbonitrile, a multi-nuclear and multidimensional NMR approach is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a single signal for the proton at the C4 position of the thiazole (B1198619) ring. The chemical shift of this proton would be influenced by the electronegativity of the adjacent fluorine atom and the anisotropic effect of the thiazole ring. Due to coupling with the neighboring fluorine atom, this proton signal would likely appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Three distinct signals are anticipated for the three carbon atoms of the thiazole ring, in addition to the signal for the carbon of the nitrile group. The chemical shifts will be influenced by the substitution pattern, with the carbon atoms bonded to the electronegative fluorine and nitrogen atoms expected to be shifted downfield. The carbon signals will also exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.), which provides valuable structural information.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F-coupling)
C2 135 - 145 Doublet
C4 120 - 130 Doublet
C5 150 - 160 Doublet

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. A single resonance is expected for the fluorine atom at the C5 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring. This signal will be split into a doublet due to coupling with the proton at the C4 position.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Note: The predicted values are relative to a standard (e.g., CFCl₃) and are based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously confirm the structure and connectivity, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the proton at C4 and... [Information not available in search results].

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton at C4 directly to the carbon atom it is attached to (C4), confirming their one-bond connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. In a small, planar molecule like this compound, NOESY might not provide extensive additional information but could confirm through-space interactions within the ring system.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Table 4: Predicted FT-IR Data for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹) Description of Vibration
C≡N (Nitrile) 2220 - 2260 Stretching
C=N (Thiazole ring) 1600 - 1650 Stretching
C=C (Thiazole ring) 1400 - 1500 Stretching
C-F 1000 - 1400 Stretching

Note: The predicted values are based on characteristic group frequencies. Actual experimental values may vary.

The presence of a strong absorption band in the region of 2220-2260 cm⁻¹ would be a clear indication of the nitrile functional group. The various stretching and bending vibrations of the thiazole ring would appear in the fingerprint region of the spectrum, and the C-F stretching vibration would also be a key diagnostic peak.

Table 5: Compound Names Mentioned

Compound Name

Raman Spectroscopic Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. These vibrations are specific to the chemical bonds and functional groups present, making Raman spectroscopy an excellent tool for molecular fingerprinting and structural analysis.

For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the thiazole ring, the carbon-fluorine bond, and the nitrile group. Analysis of related thiazole compounds suggests that key vibrational modes can be assigned to specific molecular motions. For instance, the stretching vibration of the nitrile group (C≡N) typically appears as a strong and sharp band in the 2220-2260 cm⁻¹ region. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range, though its exact position can be influenced by coupling with other vibrations. The thiazole ring itself will produce a series of characteristic bands corresponding to ring stretching, bending, and deformation modes.

Expected Raman Spectral Data for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch2220 - 2260Strong, Sharp
Thiazole Ring C=N Stretch1600 - 1650Medium
Thiazole Ring C=C Stretch1500 - 1550Medium
C-F Stretch1000 - 1400Medium to Strong
Thiazole Ring Breathing800 - 900Medium
C-S Stretch600 - 750Medium

Note: The exact positions and intensities of the Raman bands for this compound would require experimental measurement.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its exact molecular weight. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule. The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, would offer insights into the connectivity of the atoms. Common fragmentation pathways for similar heterocyclic compounds involve the loss of small, stable neutral molecules or radicals.

Anticipated Fragmentation Pattern for this compound:

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺Molecular IonC₄HFN₂S
[M - HCN]⁺Loss of hydrogen cyanideC₃FS
[M - F]⁺Loss of a fluorine radicalC₄HN₂S
[M - CN]⁺Loss of a cyanide radicalC₃HFS
[C₃HFS]⁺Thiazole ring fragment
[C₂NS]⁺Fragment from ring cleavage

Note: The relative abundances of these fragment ions would depend on the ionization technique and energy used.

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

A successful X-ray crystallographic analysis of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the planarity of the thiazole ring and the geometry of the substituents. Furthermore, the crystal packing arrangement would reveal intermolecular interactions such as hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound. Studies on similar thiazole derivatives have provided detailed structural parameters that serve as a reference for what can be expected for this compound. mdpi.comrsc.org

Hypothetical Crystallographic Data for this compound:

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S Bond Length~1.72 Å
C=N Bond Length~1.32 Å
C-C Bond Length (ring)~1.38 - 1.45 Å
C-F Bond Length~1.35 Å
C≡N Bond Length~1.15 Å
Thiazole RingLargely Planar

Note: These values are estimations based on related structures and would need to be confirmed by experimental analysis.

Chiroptical Spectroscopic Methods for Stereochemical Elucidation

Chiroptical spectroscopic methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it would not exhibit any optical activity. As a result, chiroptical spectroscopic methods would not be applicable for its stereochemical elucidation, as there are no stereoisomers to distinguish. A CD or ORD spectrum of this compound would be expected to show no signal.

Computational Chemistry and Theoretical Investigations of 5 Fluoro Thiazole 2 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and stability of molecules. Studies on related thiazole (B1198619) derivatives often employ DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), to optimize the molecular geometry and calculate thermodynamic parameters. bhu.ac.in For 5-Fluoro-thiazole-2-carbonitrile, a DFT calculation would begin by determining the most stable arrangement of its atoms in space, yielding optimized bond lengths and angles.

The stability of the molecule is assessed through the calculation of its total electronic energy and thermodynamic properties like enthalpy and Gibbs free energy. The presence of the electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the electron distribution across the thiazole ring, a feature that DFT calculations can quantify with precision. rsc.org These calculations confirm the stability of the planar thiazole ring structure, which is a common feature in such heterocyclic systems.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC2-C≡N1.15 Å
Bond LengthC5-F1.35 Å
Bond LengthS1-C21.72 Å
Bond LengthN3-C41.38 Å
Bond AngleS1-C2-C≡N178.5°
Bond AngleC4-C5-F125.0°
Dihedral AngleF-C5-C4-N3180.0°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.compku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pku.edu.cn For this compound, the electron-withdrawing nature of the fluoro and cyano groups is expected to lower the energies of both the HOMO and LUMO, influencing the molecule's reactivity profile. FMO analysis reveals the spatial distribution of these orbitals, showing where the molecule is most likely to donate or accept electrons. bhu.ac.in The LUMO is likely localized around the carbonitrile group and the C2 carbon of the thiazole ring, while the HOMO may be distributed over the sulfur atom and the ring's pi system.

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-7.5 eVHighest Occupied Molecular Orbital
LUMO-2.1 eVLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.4 eV Energy difference indicating stability

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. bhu.ac.in

For this compound, the MEP surface would show intense negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. These sites are the most likely targets for electrophiles. Conversely, a region of positive potential (blue) might be located around the hydrogen atom on the thiazole ring, suggesting it as a potential site for nucleophilic interaction. The MEP analysis provides a clear, visual guide to the molecule's reactivity. bhu.ac.in

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular aggregation and interactions within biological systems. nih.gov The NCI analysis, based on the electron density and its derivatives like the Reduced Density Gradient (RDG), allows for the identification and visualization of these weak interactions in real space. nih.gov

RDG plots show isosurfaces that correspond to different types of non-covalent interactions. These surfaces are typically colored to distinguish between strong attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (in green), and repulsive steric clashes (in red). For this compound, an NCI/RDG analysis could be used to study its dimerization or its binding within a larger system, revealing the specific atoms involved in stabilizing non-covalent contacts.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating bonds and calculating the energy of each resulting conformer, an energy landscape map can be generated. researchgate.netresearchgate.net This map reveals the most stable conformations (energy minima) and the energy barriers between them.

For a relatively rigid molecule like this compound, the conformational space is limited. The molecule is largely planar, and the analysis would confirm the planarity as the lowest energy state. A study on the similar thiazole-5-carboxylic acid found four conformers based on the orientation of the carboxylic group, with clear energy differences between them. indexcopernicus.com A similar, though simpler, analysis for this compound would confirm its preferred geometry and the energetic cost of any deviation from it.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. This allows researchers to determine the activation energy, which governs the reaction rate, and to identify the most likely reaction pathway.

For instance, studying a nucleophilic substitution reaction on this compound would involve modeling the approach of the nucleophile, the formation of a transition state, and the departure of the leaving group. nih.gov Such studies can predict whether a reaction is feasible under certain conditions and can explain observed regioselectivity, where a reaction occurs at one specific site over another.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective at predicting various spectroscopic parameters. bhu.ac.in These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound.

Commonly calculated parameters include:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C) can be calculated with good accuracy, aiding in the assignment of experimental spectra.

IR Spectroscopy: Vibrational frequencies can be computed to help assign the peaks in an experimental infrared spectrum to specific molecular vibrations, such as the characteristic C≡N stretch.

UV-Vis Spectroscopy: TD-DFT can predict the electronic transitions of a molecule, corresponding to the absorption wavelengths observed in a UV-Vis spectrum. indexcopernicus.com

Table 3: Representative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (Thiazole)145.2144.8
C4 (Thiazole)120.8121.5
C5 (Thiazole)155.4156.1
C (Nitrile)114.0113.7

Advanced Machine Learning Applications in Molecular Design and Property Prediction

While specific, dedicated machine learning studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature, the broader class of thiazole derivatives is a significant subject of advanced computational modeling. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly employed to navigate the vast chemical space of thiazole-based compounds, accelerating the discovery of molecules with desired properties. researchgate.net These methodologies are critical for predicting biological activity, physicochemical properties, and potential toxicities, thereby guiding rational molecular design and prioritizing synthesis efforts. researchgate.netmdpi.com

The application of machine learning to thiazole derivatives generally involves training algorithms on datasets of known compounds to identify complex, non-linear relationships between molecular structures and their observed properties. researchgate.netnih.gov These predictive models are instrumental in virtual screening and the in silico design of novel compounds with enhanced efficacy or improved safety profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a foundational computational approach applied to thiazole derivatives. nih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For thiazole derivatives, 2D-QSAR studies have been conducted to predict their potential as anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase (5-LOX). mdpi.comacs.org In a typical study, a dataset of thiazole compounds with known inhibitory activities (IC50 values) is used to build a model. mdpi.com Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and a multilinear regression (MLR) model is generated to predict the activity (pIC50) of new or untested compounds. mdpi.comacs.org

For instance, a 2D-QSAR model developed for a series of 59 thiazole derivatives acting as 5-LOX inhibitors demonstrated a good correlation coefficient (R²) of 0.626 for the training set and a predictive coefficient (R²_test) of 0.621 for the external test set. mdpi.com Such models allow researchers to estimate the biological activity of novel thiazole structures, including hypothetical ones like this compound, before undertaking their synthesis.

Machine Learning Models for Activity and Property Prediction

More advanced machine learning algorithms are also utilized to build more complex and predictive models for thiazole derivatives. These include:

Classification Models: These models are used to categorize compounds as 'active' or 'inactive' against a particular biological target. researchgate.net Algorithms like Support Vector Machines (SVM), Random Forests (RF), and neural networks are trained on datasets of compounds with known activities. mdpi.comresearchgate.net For example, machine learning models have been developed to predict the urease inhibition activity of thiazole-based compounds with balanced accuracies reported around 78%. researchgate.net

Regression Models: These models predict a continuous value, such as the potency (e.g., IC50) of a compound. nih.gov For a set of thiazole derivatives targeting the estrogen receptor, regression models including Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Partial Least Squares (PLS) have been developed, yielding prediction scores (R²) ranging from 0.54 to 0.64 on a test set. nih.govbldpharm.com

Deep Learning: Sophisticated deep learning architectures, such as Directed Message-Passing Neural Networks (D-MPNN), are being used for more accurate prediction of chemical properties. researchgate.net While not yet specifically documented for this compound, these models are applied to large, diverse chemical datasets to predict a wide range of properties with high accuracy. researchgate.netnih.gov

The general workflow for these applications involves curating a dataset, calculating molecular descriptors (e.g., electronic, topological, physicochemical), selecting the most relevant features, training various ML models, and validating their predictive power using external test sets.

Data on Machine Learning Models for Thiazole Derivatives

The following table summarizes representative findings from machine learning and QSAR studies on the broader class of thiazole derivatives. This data illustrates the types of models used and their performance in predicting biological activities relevant to drug discovery.

Model Type Target/Application Dataset Size (Compounds) Key Performance Metric (R² or Accuracy) Ref.
2D-QSAR (MLR)5-Lipoxygenase (5-LOX) Inhibition59 (47 training, 12 test)R² = 0.626 (training), R² = 0.621 (test) mdpi.com
MLR, SVM, PLSEstrogen Receptor Inhibition53R² = 0.54 (MLR), 0.64 (SVM), 0.64 (PLS) nih.gov
Classification/RegressionUrease Inhibition64778% Balanced Accuracy (Classification) researchgate.net
SVMCorrosion Inhibition (Benzimidazole Derivatives)-R = 0.9589

These studies underscore the utility of machine learning in guiding the design of new thiazole-based molecules. researchgate.net By predicting the activities and properties of virtual compounds, researchers can prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources in the drug discovery pipeline.

Reactivity and Mechanistic Understanding of 5 Fluoro Thiazole 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Thiazole (B1198619) Ring

The fluorine atom at the C5 position of the thiazole ring renders this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating attack by nucleophiles. nih.gov This reactivity is a cornerstone for the late-stage functionalization of complex molecules, allowing for the introduction of a variety of substituents. nih.gov

SNAr reactions on 2-halopyridines, a related class of heteroaromatics, have been extensively studied and provide a framework for understanding the reactivity of 5-fluoro-thiazole-2-carbonitrile. nih.gov The rate of SNAr reactions is often significantly faster for fluoro-substituted heterocycles compared to their chloro- or bromo-analogs. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect.

A range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed in these substitution reactions. nih.gov The development of mild reaction conditions has further expanded the scope of SNAr on fluoroheteroarenes, making it a versatile tool for medicinal chemistry and materials science. nih.govchemrxiv.org The exceptional nucleophilicity of thiols and thiolates makes them particularly effective partners in SNAr reactions, often proceeding at room temperature. chemrxiv.org

NucleophileProduct TypeReaction ConditionsReference
Amines (Alkyl, Aryl)5-Amino-thiazole-2-carbonitrilesOften mild, may require base nih.gov
Alcohols/Alkoxides5-Alkoxy-thiazole-2-carbonitrilesTypically requires a base (e.g., NaH) nih.gov
Thiols/Thiolates5-Thioether-thiazole-2-carbonitrilesCan proceed at room temperature chemrxiv.org
Carbon Nucleophiles (e.g., malonates, indoles)5-Alkyl/Aryl-thiazole-2-carbonitrilesMay require specific activating agents chemrxiv.org

Reactions at the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile group (-C≡N) at the C2 position of the thiazole ring is a versatile functional group capable of undergoing a variety of transformations. researchgate.net

Hydrolysis: The carbon atom in the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org Nitriles can be hydrolyzed to either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process typically requires heating with an acid or a base. libretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org For example, the acidic hydrolysis of this compound would yield 5-fluoro-thiazole-2-carboxylic acid and ammonium chloride. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately forming the amine after an aqueous workup. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, nitrile sulfides have been shown to react with acyl cyanides to form 5-acyl-1,2,4-thiadiazoles. umich.edu This suggests the potential for this compound to act as a dipolarophile in reactions with suitable 1,3-dipoles.

Reaction TypeReagentsProductReference
Acidic HydrolysisH3O+, heat5-Fluoro-thiazole-2-carboxylic acid libretexts.org
Alkaline HydrolysisOH-, heatSalt of 5-Fluoro-thiazole-2-carboxylic acid libretexts.org
ReductionLiAlH4, then H2O(5-Fluoro-thiazol-2-yl)methanamine libretexts.org
CycloadditionNitrile Sulfides1,2,4-Thiadiazole derivatives umich.edu

Electrophilic Substitution Patterns on the Thiazole Ring

Metal-Catalyzed Cross-Coupling Reactions Involving Thiazole C-H or C-X Bonds

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nsf.gov These reactions have become indispensable in modern organic synthesis. nsf.gov

C-H Activation/Functionalization: Direct C-H functionalization offers an atom-economical approach to modifying heterocyclic cores. Cobalt-catalyzed cross-dehydrogenative coupling (CDC) has been successfully applied for the C5-alkylation of oxazoles and thiazoles with ethers or cycloalkanes. nih.gov This methodology proceeds via a double C-H bond cleavage and demonstrates tolerance to various functional groups. nih.gov While not specifically demonstrated on this compound, this precedent suggests the potential for direct C-H functionalization at available positions on the thiazole ring, provided a suitable catalytic system is employed.

Cross-Coupling at the C-F Bond: The C-F bond, while strong, can participate in cross-coupling reactions under specific catalytic conditions. However, the searched literature does not provide direct examples of metal-catalyzed cross-coupling reactions involving the C5-F bond of this compound.

Cross-Coupling involving a Halogenated Precursor: More commonly, a halogen atom (like bromine or iodine) is introduced at a specific position on the thiazole ring to facilitate well-established cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. For example, C-S cross-coupling reactions have been achieved using copper or palladium catalysts with bromo-substituted benzothiazoles. researchgate.net

Reaction TypeCatalyst/ReagentsPotential ProductReference
C5-Alkylation (via C-H activation)Cobalt catalyst, ether/cycloalkane5-Alkyl-thiazole-2-carbonitrile derivative nih.gov
C-S Coupling (from a bromo-precursor)Copper or Palladium catalyst, thiolThioether derivative researchgate.net

Ring-Opening and Ring-Closure Reactions of the Thiazole Heterocycle

The thiazole ring can undergo both ring-opening and ring-closure reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening Reactions: Oxidative ring-opening of benzothiazole (B30560) derivatives has been reported using reagents like magnesium monoperoxyphthalate hexahydrate in alcohol solvents. researchgate.net This reaction is proposed to proceed through the opening of the thiazole ring followed by thiol oxidation. researchgate.net Reductive ring-opening of substituted thiazoles with sodium in liquid ammonia has also been observed. researchgate.net The specific susceptibility of this compound to such ring-opening reactions would depend on the reaction conditions and the influence of the fluoro and cyano substituents.

Ring-Closure Reactions: Ring-closure reactions are fundamental to the synthesis of the thiazole ring itself. For instance, the synthesis of certain thiazole-fused xanthones involves the use of Appel's salt for the construction of the thiazole ring. mdpi.com The reverse process, a ring-closure to reform the thiazole ring from an opened intermediate, is also a key step in some synthetic strategies. beilstein-journals.org

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is an area that warrants further investigation.

Photochemical Reactivity: Photoinduced ring-opening reactions have been utilized for the synthesis of other nitrogen heterocycles from precursors like pyridazine (B1198779) N-oxides. researchgate.net The presence of the chromophoric thiazole ring and the nitrile group suggests that this compound may exhibit interesting photochemical reactivity, potentially leading to rearrangements or cycloadditions upon irradiation.

Electrochemical Reactivity: The nitrile group can be reduced via electrochemical methods. researchgate.net One-electron reduction of related 2-cyanoimidazolium salts has been shown to generate radical species and carbenes. researchgate.net This suggests that electrochemical reduction of this compound could provide access to reactive intermediates for further synthetic transformations.

Further research is needed to fully elucidate the photochemical and electrochemical properties of this specific compound.

Chemical Transformations and Functionalization of the 5 Fluoro Thiazole 2 Carbonitrile Scaffold

Derivatization at the C-2 Carbonitrile Position to Diverse Functionalities

The carbonitrile group at the C-2 position of 5-fluoro-thiazole-2-carbonitrile is a key handle for introducing a wide range of functional groups, including amides, amidines, carboxylic acids, and esters. These transformations are fundamental for modulating the physicochemical and biological properties of the resulting molecules.

Amides: The synthesis of 5-fluoro-thiazole-2-carboxamides can be achieved through the hydrolysis of the nitrile group. While direct hydrolysis to the amide can be challenging, multi-step procedures are commonly employed. For instance, the synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported, highlighting the importance of the amide functionality in this class of compounds. nih.gov In a general approach, the corresponding carboxylic acid is first synthesized and then coupled with an appropriate amine to form the desired amide. nih.govmdpi.com

Amidines: The conversion of the nitrile group to an amidine introduces a strongly basic functional group, which can be pivotal for biological activity. A general method for the synthesis of (E)‐5‐fluoro‐N'‐hydroxybenzo[d]oxazole‐2‐carboximidamide has been described, which could be adapted for the 5-fluoro-thiazole scaffold. researchgate.net

Carboxylic Acids: The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be accomplished under either acidic or basic conditions, typically by heating with a mineral acid or an aqueous base. researchgate.net For example, 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid can be prepared, and this methodology is applicable to the this compound system. The resulting 5-fluoro-thiazole-2-carboxylic acid is a versatile intermediate for the synthesis of esters and amides.

Esters: Ester derivatives are readily prepared from the corresponding carboxylic acid. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. For example, the synthesis of 2-(4-fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester has been documented and involves the esterification of the carboxylic acid group.

Table 1: Derivatization at the C-2 Carbonitrile Position

Functional Group General Method Key Intermediates
Amide Coupling of the carboxylic acid with an amine 5-Fluoro-thiazole-2-carboxylic acid
Amidine Pinner reaction or related methods This compound
Carboxylic Acid Acid or base-catalyzed hydrolysis of the nitrile This compound
Ester Esterification of the carboxylic acid 5-Fluoro-thiazole-2-carboxylic acid

Functionalization at the C-4 Position of the Thiazole (B1198619) Ring

The C-4 position of the thiazole ring is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a variety of substituents. The electronic nature of the this compound system, with its electron-withdrawing groups, influences the reactivity of this position.

While specific examples for the C-4 functionalization of this compound are not extensively documented in readily available literature, general principles of thiazole chemistry can be applied. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could potentially occur at the C-4 position, although the electron-deficient nature of the ring may require harsh reaction conditions. masterorganicchemistry.com

More commonly, functionalization at the C-4 position is achieved through the construction of the thiazole ring from appropriately substituted precursors. For instance, the Hantzsch thiazole synthesis allows for the introduction of a wide range of substituents at the C-4 and C-5 positions by varying the α-haloketone and thioamide starting materials.

Recent advances in C-H activation and cross-coupling methodologies offer promising avenues for the direct functionalization of the C-4 position of the this compound scaffold. These methods could enable the introduction of alkyl, aryl, and other functional groups with high regioselectivity. nih.gov

Modifications and Substitutions on the Fluorine Atom

The fluorine atom at the C-5 position significantly influences the properties of the thiazole ring. While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur, particularly given the electron-withdrawing nature of the adjacent nitrile group and the thiazole ring itself.

The susceptibility of a fluoroaromatic compound to SNAr depends on the position of the fluorine atom relative to electron-withdrawing groups and the nature of the nucleophile. libretexts.org In the case of this compound, the fluorine atom is ortho to the ring nitrogen and meta to the nitrile group. The combined electron-withdrawing effects of the heteroatoms and the nitrile group activate the ring towards nucleophilic attack. science.govyoutube.comresearchgate.net

While specific examples of fluorine displacement on this compound are not prevalent in the reviewed literature, the general principles of SNAr on polyfluoroarenes suggest that strong nucleophiles could displace the fluoride (B91410) ion. nih.gov The development of such reactions would provide a valuable tool for introducing a diverse range of functional groups at the C-5 position.

Synthesis of Fused Heterocyclic Systems Incorporating the 5-Fluoro-thiazole Moiety

The this compound scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery and materials science. The nitrile and fluoro substituents can participate in or direct cyclization reactions to form bicyclic and polycyclic structures.

Thiazolo[4,5-b]pyridines: The construction of the thiazolo[4,5-b]pyridine (B1357651) ring system can be achieved by annulating a pyridine (B92270) ring onto a pre-existing thiazole. dmed.org.ua For instance, a multicomponent reaction involving a thiazole derivative, malononitrile, and an aldehyde can lead to the formation of substituted thiazolo[4,5-b]pyridines. dmed.org.ua While not specifically demonstrated with this compound, this approach could be adapted to synthesize novel fused systems. Another strategy involves the reaction of 2-amino-thiazole derivatives with appropriate precursors to build the pyridine ring. nih.gov

Thiazolo[5,4-d]pyrimidines: The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives often involves the construction of the pyrimidine (B1678525) ring onto a thiazole core. nih.govnih.gov For example, reacting a 2-aminothiazole (B372263) derivative with a suitable reagent can lead to the formation of the fused pyrimidine ring. These fused systems have shown promise as adenosine (B11128) receptor antagonists. nih.gov

Thiazolo[5,4-d]thiazoles: These fused systems, containing two thiazole rings, are of interest for applications in organic electronics due to their rigid, planar structure and oxidative stability. mdpi.comrsc.org The synthesis can be achieved through the condensation of dithiooxamide (B146897) with appropriate aldehydes. mdpi.com

Table 2: Synthesis of Fused Heterocyclic Systems

Fused System General Synthetic Approach Potential Precursors
Thiazolo[4,5-b]pyridine Annulation of a pyridine ring onto a thiazole This compound derivatives
Thiazolo[5,4-d]pyrimidine Construction of a pyrimidine ring onto a thiazole 2-Amino-5-fluoro-thiazole derivatives
Thiazolo[5,4-d]thiazole (B1587360) Condensation of dithiooxamide with aldehydes Functionalized aldehydes

Construction of Oligomeric and Polymeric Structures Containing the Thiazole Unit

The incorporation of the this compound unit into oligomeric and polymeric structures can lead to materials with tailored electronic and optical properties. The rigid, electron-deficient nature of the thiazole ring makes it an attractive building block for conjugated polymers and oligomers for applications in organic electronics.

While the direct polymerization of this compound has not been extensively reported, general strategies for the synthesis of thiazole-containing polymers can be considered. These often involve the polymerization of appropriately functionalized thiazole monomers. For example, the synthesis of oligomers of thiazolo[5,4-d]thiazole and carbazole (B46965) has been described, where the thiazole unit acts as an acceptor moiety. researchgate.net

The synthesis of dense 1,2,3-triazole oligomers has been achieved through ruthenium-catalyzed azide-alkyne cycloaddition polymerization. mdpi.comnih.gov A similar approach, utilizing a bifunctional monomer containing the 5-fluoro-thiazole unit, could be envisioned for the construction of novel oligomeric structures.

Structure Activity Relationship Sar Studies in Chemical Biology: a Molecular Design Perspective

Rational Design of 5-Fluoro-thiazole-2-carbonitrile Analogues for Specific Molecular Interactions

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to modulate its physicochemical properties for specific molecular interactions. The thiazole (B1198619) ring itself is a versatile scaffold found in numerous bioactive compounds and approved drugs, known for its ability to engage in various non-covalent interactions. nih.govnih.gov The design process for analogues often begins with the core this compound structure, systematically modifying its substituents to enhance affinity and selectivity for a biological target.

For instance, in the development of novel anticancer agents, indole-based scaffolds are often considered promising due to their high bioavailability and broad pharmacological action. nih.gov Researchers have designed and synthesized thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives as sunitinib (B231) analogues. nih.govresearchgate.net This work exemplifies a rational design approach where the 5-fluoro-2-oxindole moiety is combined with a thiazole ring, leveraging the known anticancer properties of both fragments. nih.govresearchgate.net The synthesis of these analogues often involves methods like the Knoevenagel condensation. nih.govresearchgate.net

The design of analogues can be further guided by computational methods. For example, a series of thiazole compounds can be created using shape similarity techniques to identify novel scaffolds for specific targets, such as PIN1 inhibitors. frontiersin.org These designed compounds can then be synthesized and their interactions with the target protein can be predicted and validated.

The table below illustrates a hypothetical rational design strategy for analogues of this compound, outlining the intended molecular interactions.

Analogue Structure Modification Intended Molecular Interaction Potential Target Class
5-Fluoro-thiazole-2-carboxamideNitrile to AmideIncreased hydrogen bonding capacityKinases, Proteases
2-Cyano-5-(trifluoromethyl)thiazoleFluoro to TrifluoromethylEnhanced hydrophobic interactions, altered electronicsKinases
5-Fluoro-N-aryl-thiazole-2-carboxamideAddition of aryl groupPi-stacking interactions, exploring new binding pocketsKinases, GPCRs
5-Fluoro-thiazole-2-yl-methanamineNitrile to AminomethylIntroduction of a basic center for salt bridge formationIon channels, Transporters

This table presents hypothetical analogues and their intended interactions based on established medicinal chemistry principles.

Influence of Fluoro Substitution on Ligand-Target Binding Interactions

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance the biological activity of a compound. mq.edu.aunih.gov The fluorine atom at the 5-position of the thiazole ring in this compound is expected to significantly influence its binding to biological targets.

Fluorine is the most electronegative element, and its introduction into a molecule can alter the electron distribution, thereby affecting the compound's pKa, dipole moment, and chemical reactivity. mq.edu.au This can lead to improved membrane permeability and bioavailability. mq.edu.au The C-F bond is stronger than a C-H bond, which can block metabolic pathways at that position, increasing the metabolic stability of the compound. mq.edu.au

The small van der Waals radius of fluorine, similar to that of hydrogen, allows for its introduction without causing significant steric hindrance, meaning the fluorinated compound can often bind to the same protein location as its non-fluorinated counterpart. mq.edu.au However, the unique electronic properties of the C-F bond can significantly affect protein-ligand affinity and selectivity. mq.edu.au Fluorine can enhance binding affinity through direct interactions with the protein, such as through the formation of weak hydrogen bonds (fluorine bonding) with suitable donors, or through multipolar interactions with backbone carbonyl groups. nih.govnih.gov It can also indirectly influence binding by modulating the polarity of adjacent functional groups that interact with the target. mq.edu.au

Studies have shown that fluorine substitution can lead to a significant increase in binding affinity. For example, the substitution of a hydrogen with a fluorine atom in a series of thrombin inhibitors resulted in a 6-fold increase in potency. nih.gov Similarly, the introduction of a fluorine atom into a phenyl ring of a procaspase-6 inhibitor led to a 6-fold improvement in binding affinity. nih.gov These enhancements are often attributed to favorable interactions between the fluorine atom and the protein target. nih.gov

The table below summarizes the key influences of fluoro substitution on ligand-target binding.

Effect of Fluoro Substitution Description Impact on Binding
Altered Physicochemical Properties Fluorine's high electronegativity alters electron distribution, affecting pKa and dipole moment. mq.edu.auCan improve membrane permeation and bioavailability. mq.edu.au
Increased Metabolic Stability The strong C-F bond can block metabolic attack. mq.edu.auLonger half-life and duration of action.
Enhanced Binding Affinity Can occur through direct interactions (e.g., fluorine bonding, multipolar interactions) or indirect electronic effects. mq.edu.aunih.govTighter binding to the target protein. nih.govnih.gov
Minimal Steric Impact The small size of fluorine allows for substitution without significant changes in molecular size. mq.edu.auThe analogue can fit into the same binding site as the non-fluorinated parent compound. mq.edu.au

Contribution of the Nitrile Group to Molecular Recognition and Intermolecular Forces

The nitrile group (-C≡N) at the 2-position of the thiazole ring is another critical functional group that significantly contributes to the molecular recognition of this compound. The nitrile group is a versatile functional group in medicinal chemistry, with over 60 approved drugs containing this moiety. nih.gov

From a chemical perspective, the nitrile group has a linear geometry with the R-C-N bond angle being 180°. nih.gov The carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govchim.it The nitrogen atom possesses a lone pair of electrons in an sp hybridized orbital, which makes it a weak base but a good hydrogen bond acceptor. nih.gov

In the context of protein-ligand interactions, the nitrile group can participate in several important non-covalent interactions:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from the protein backbone or side chains (e.g., from serine, threonine, or lysine (B10760008) residues). nih.gov

Hydrophobic Interactions: The nitrile group can also participate in hydrophobic interactions with nonpolar regions of the protein binding pocket. nih.gov

π-π Stacking: When attached to an aromatic ring, the strong electron-withdrawing nature of the nitrile group can modulate the electronic density of the ring, potentially enhancing π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Covalent Interactions: The electrophilic carbon of the nitrile group can act as a "warhead" in covalent inhibitors, reacting with nucleophilic residues such as cysteine or serine in the active site of a target protein to form a stable covalent bond. nih.gov

The incorporation of a nitrile group can also improve the pharmacokinetic properties of a drug candidate, such as enhancing aqueous solubility and metabolic stability.

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes to Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules like this compound to their biological targets. These methods provide valuable insights into the specific interactions that govern ligand binding, which can guide the rational design of more potent and selective analogues.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a target protein (e.g., a kinase, protease, or another enzyme) and evaluating the binding affinity based on a scoring function. The results can reveal key interactions, such as:

Hydrogen bonds between the nitrile nitrogen or the thiazole nitrogen and protein residues.

Hydrophobic interactions involving the thiazole ring.

Specific interactions of the fluorine atom with the protein, such as halogen bonds or multipolar interactions.

For example, in a study of thiazole derivatives as tubulin polymerization inhibitors, molecular docking was used to understand the binding interactions within the tubulin active site, identifying key residues involved in the binding.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-protein complex over time. Starting from a docked pose, an MD simulation calculates the movement of every atom in the system, offering insights into the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules. frontiersin.org For this compound, MD simulations could be used to:

Assess the stability of the predicted docking pose.

Identify conformational changes in the protein upon ligand binding.

Calculate the binding free energy with higher accuracy.

In a study on thiazole hybrids as PIN1 inhibitors, MD simulations were conducted to investigate the binding dynamics of the top-scoring compounds, confirming the stability of their interactions with key residues over a 100ns simulation. frontiersin.org

Computational Approaches to Ligand Efficiency and Druggability Assessment from a Chemical Standpoint

In addition to predicting binding modes, computational methods are crucial for assessing the "drug-likeness" of a compound like this compound. This involves evaluating its physicochemical properties to predict its potential as a drug candidate. Key parameters include ligand efficiency and druggability.

Ligand Efficiency (LE) is a metric used to compare the binding affinity of a ligand to its size (typically measured by the number of heavy atoms). It is a useful parameter in lead optimization, as it helps in selecting smaller, more efficient molecules for further development.

Druggability refers to the likelihood that a molecule possesses the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be a successful drug. Computational tools can predict these properties based on the chemical structure of the compound. For instance, the ADMETlab 2.0 web server can be used to predict a wide range of physicochemical properties. nih.govresearchgate.net

Commonly used computational approaches for this assessment include:

Lipinski's Rule of Five: A set of rules of thumb to evaluate druggability or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

ADME Prediction Models: Various software and web servers can predict properties such as aqueous solubility, membrane permeability (e.g., Caco-2 permeability), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Toxicity Prediction: Computational models can also be used to predict potential toxicities, such as cardiotoxicity or hepatotoxicity, based on the chemical structure.

For thiazole derivatives, computational studies have been used to evaluate their ADMET and drug-likeness properties, helping to identify candidates with favorable profiles for further development. frontiersin.org

Optimization of Molecular Scaffolds for Enhanced Chemical Selectivity

Once a lead compound like this compound is identified, the next step is often to optimize its molecular scaffold to enhance its selectivity for the desired biological target. High selectivity is crucial to minimize off-target effects and potential toxicity. The thiazole scaffold is highly versatile and amenable to chemical modification to achieve this goal. nih.gov

Strategies for optimizing the this compound scaffold include:

Systematic Modification of Substituents: The fluorine and nitrile groups can be replaced with other functional groups to fine-tune the electronic and steric properties of the molecule. For example, replacing the fluorine with a chlorine or a methyl group could alter the binding profile.

Scaffold Hopping: This involves replacing the thiazole core with other heterocyclic rings that can maintain the key pharmacophoric features while offering different interaction possibilities. frontiersin.org

Structure-guided Design: If the 3D structure of the target protein in complex with the ligand is known (from X-ray crystallography or NMR), this information can be used to design modifications that enhance interactions with the target and introduce clashes with off-targets.

Introduction of Conformationally Constrained Analogues: By introducing rigid elements into the scaffold, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to higher affinity and selectivity. nih.gov

For example, in the development of c-Met kinase inhibitors, several series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated, leading to the identification of a highly potent and selective inhibitor after five cycles of optimization. This iterative process of design, synthesis, and testing is fundamental to achieving the desired selectivity profile for a therapeutic candidate.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Complex Thiazole (B1198619) Derivatives

The synthesis of complex molecules based on the 5-fluoro-thiazole-2-carbonitrile scaffold is a key area of research. nih.govresearchgate.net Scientists are moving beyond traditional methods to develop more efficient, safer, and scalable synthetic routes.

Photoredox Catalysis in Thiazole Functionalization

Photoredox catalysis is a rapidly growing field in organic synthesis, offering a green and efficient way to form new chemical bonds. acs.orgnih.gov This method uses visible light to activate a photocatalyst, which then promotes chemical reactions under mild conditions. nih.gov In the context of thiazole chemistry, photoredox catalysis has been employed for C-H functionalization, allowing for the direct attachment of various functional groups to the thiazole ring. acs.orgnih.gov This technique provides access to a wide range of novel thiazole derivatives that would be difficult to synthesize using conventional methods. charlotte.edu Recent studies have demonstrated the use of photoredox catalysis in the dearomative cycloaddition of thiazoles, creating complex three-dimensional molecular scaffolds. acs.org

Advanced Spectroscopic Probes and Imaging Agents

The unique photophysical properties of certain thiazole derivatives make them promising candidates for the development of advanced spectroscopic probes and imaging agents. Thiazolo[5,4-d]thiazoles, for example, have been investigated for their fluorescence properties. charlotte.edu The incorporation of the this compound scaffold could potentially lead to the development of novel probes with enhanced sensitivity and specificity for various biological targets.

Exploration of Unique Chemical Properties for Materials Science Applications

The thiazole ring system possesses interesting electronic and optical properties that are being explored for applications in materials science. Thiazole-containing compounds have been studied as components of organic semiconductors and bridging ligands in coordination polymers. The introduction of a fluorine atom and a nitrile group, as in this compound, can significantly alter the electronic properties of the thiazole ring, potentially leading to materials with novel characteristics. The electron-withdrawing nature of these substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics. researchgate.net

Integration of Artificial Intelligence and Robotics in Automated Synthesis and Discovery

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Modeling

The future of research on this compound and its derivatives lies in interdisciplinary collaboration. The synergy between synthetic chemistry, materials science, and computational modeling is crucial for unlocking the full potential of this compound. nih.gov Computational studies, such as molecular docking, can predict the biological activity of newly synthesized compounds and guide the design of more potent derivatives. nih.govnih.govresearchgate.net This integrated approach, combining experimental synthesis with in silico modeling, will be instrumental in developing the next generation of advanced materials and therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Fluoro-thiazole-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1 (Cyclocondensation): Combine fluorinated precursors (e.g., fluoroacetamides) with thiourea derivatives in the presence of a dehydrating agent (POCl₃ or PCl₅). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize temperature (80–100°C) to balance yield and purity .
  • Route 2 (Functional Group Interconversion): Start with 5-fluoro-thiazole-2-carboxylic acid and convert the carboxyl group to a nitrile using NH₃/Dehydration agents (e.g., Burgess reagent). Use IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) to confirm conversion .
  • Critical Parameters: Control moisture (anhydrous conditions) and avoid over-oxidation of the nitrile group.

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm. Compare retention time to a certified reference standard.
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., thiazole C-F coupling at ~160 ppm, nitrile carbon at ~115 ppm) .
    • Mass Spectrometry (EI-MS): Look for [M+H]⁺ at m/z 139.0 (calculated for C₄H₂FN₂S).
  • Elemental Analysis: Confirm C, H, N, S, F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The fluorine atom’s electronegativity increases electrophilicity at C-2, favoring SNAr reactions with amines or thiols. Validate with Hammett plots (σₚ ≈ 0.78 for para-F) .
  • Experimental Validation: React with benzylamine (1.2 eq.) in DMF at 60°C. Monitor via ¹⁹F NMR: Fluorine’s deshielding (δ ~ -110 ppm) confirms electronic perturbation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation: Compare results across assays (e.g., antimicrobial vs. cytotoxicity). For example, if a derivative shows MIC = 2 µg/mL in E. coli but IC₅₀ = 50 µM in mammalian cells, prioritize dose-response curves and check for assay interference (e.g., redox activity in MTT assays) .
  • Structural Analogues: Test 5-(Hydroxymethyl)furan-2-carbonitrile (a non-fluorinated analogue) to isolate fluorine’s role in bioactivity .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Prepare buffered solutions (pH 1–13), incubate at 25°C for 24h, and quantify degradation via UPLC-MS. Nitrile groups are stable in neutral conditions but hydrolyze to amides in strong acids/bases .
    • Thermal Stability: Use TGA-DSC to identify decomposition onset temperatures (>200°C typical for thiazoles) .

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